1-(2-Fluorophenyl)pentan-2-ol
Description
1-(2-Fluorophenyl)pentan-2-ol is a fluorinated secondary alcohol with a phenyl group substituted at the ortho position with fluorine.
Properties
IUPAC Name |
1-(2-fluorophenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-2-5-10(13)8-9-6-3-4-7-11(9)12/h3-4,6-7,10,13H,2,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDQLGIDWBPCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)pentan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Fluorophenyl)pentan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient for large-scale production due to its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2-Fluorophenyl)pentan-2-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield 1-(2-Fluorophenyl)pentane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products Formed:
Oxidation: 1-(2-Fluorophenyl)pentan-2-one.
Reduction: 1-(2-Fluorophenyl)pentane.
Substitution: 1-(2-Fluorophenyl)pentan-2-yl chloride.
Scientific Research Applications
1-(2-Fluorophenyl)pentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate cellular processes .
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Routes: No direct evidence for this compound synthesis, but methods for fluorophenyl alcohols (e.g., nucleophilic aromatic substitution) could be adapted .
- Safety Data: Requires empirical testing, though fluorinated alcohols generally show higher toxicity than non-halogenated analogs .
Biological Activity
1-(2-Fluorophenyl)pentan-2-ol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The introduction of a fluorine atom into the phenyl ring can significantly alter the compound's pharmacological properties, making it a subject of interest for various therapeutic applications.
This compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C11H15F
- Molecular Weight : 182.24 g/mol
- CAS Number : [Not specified in the search results]
The biological activity of this compound is hypothesized to involve interactions with specific cellular targets, including enzymes and receptors. The presence of the fluorine atom may enhance lipophilicity, potentially improving membrane permeability and influencing binding affinity to biological targets.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of phenolic compounds have shown significant antibacterial and antifungal activities. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against various pathogens, suggesting potential for similar activity.
| Compound | Activity Type | MIC (mg/mL) |
|---|---|---|
| 1-(3-Bromophenyl)-2-pentanol | Antibacterial | Staphylococcus aureus (1.25) |
| Bacillus subtilis (1.25) | ||
| Klebsiella pneumoniae (0.625) |
Anticancer Activity
Research into fluorinated compounds has revealed that they can inhibit glycolysis in cancer cells, presenting a promising avenue for cancer therapy. For example, fluorinated derivatives of glucose analogs have shown enhanced cytotoxic effects in glioblastoma cells by modulating hexokinase activity, which is crucial for cancer cell metabolism.
Study on Fluorinated Derivatives
A recent study focused on fluorinated derivatives of glucose analogs reported significant cytotoxicity against glioblastoma multiforme (GBM). These compounds demonstrated lower IC50 values compared to non-fluorinated counterparts, indicating enhanced potency in inhibiting cancer cell growth under hypoxic conditions .
In Silico Docking Studies
In silico studies have suggested that modifications at the C-2 position of glucose analogs with halogens improve binding affinity to hexokinase, enhancing their therapeutic potential against cancer . This finding may be extrapolated to suggest that this compound could similarly interact with metabolic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
